molecular formula C22H16F3N3O3S B2695140 N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 898421-43-7

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No. B2695140
CAS RN: 898421-43-7
M. Wt: 459.44
InChI Key: ZALHPVOMVNJWFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives like this compound often involves the amidation and cyclization of 2-aminobenzoic acid derivatives . For example, anthranilic acid derivatives can be coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which can then undergo cyclization by treatment with acetic anhydride under reflux .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinazolinone core, which is a fused heterocyclic system containing a benzene ring and a pyrimidine ring . The quinazolinone core is substituted at the 2-position with a methyl group and at the 3-position with a phenyl ring . The phenyl ring is further substituted with a trifluoromethyl benzenesulfonamide group.


Chemical Reactions Analysis

Quinazolinone derivatives exhibit reactivity at the 2-methyl group and the 3-amino group . They can undergo electrophilic substitution, oxidation, reduction, and reactions with metal ions . They can also participate in Mannich reactions and cycloaddition reactions .

Scientific Research Applications

Synthesis and Characterization

  • A range of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives were synthesized from substituted anthranilic acids. These compounds were explored for their diuretic, antihypertensive, and anti-diabetic potential in rats, showcasing the diverse applications of such compounds in medical chemistry research (Rahman et al., 2014).
  • Novel N-benzenesulfonyl-1,2,3,4-tetrahydroisoquinolines containing triazole moiety were synthesized and showed potent anticancer activity against several cancer cell lines, highlighting the compound's potential in anticancer drug development (Pingaew et al., 2014).
  • Synthesis of 4-(amino or acetamido)-N-{[3-(substituted aryl)-4-oxo-3,4-dihydroquinazolin-2-yl]-methyl}benzenesulfonamide derivatives was achieved through a multi-step approach, with these compounds exhibiting varied in vitro antimicrobial activity, demonstrating the significance of these compounds in developing new antimicrobial agents (Vanparia et al., 2013).

Biological Applications

  • Compounds bearing the quinazolinone–sulfonamide structure were investigated for their potential as antitumor agents, with some showing remarkable activity against human tumor cell lines. This suggests their importance in oncological research for discovering new therapeutic agents (Alqasoumi et al., 2010).
  • Another study designed and synthesized novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, which were potent inhibitors of carbonic anhydrase IX, a target for anticancer drugs. This highlights the compound's role in developing cancer treatments targeting specific enzymes (Lolak et al., 2019).

Future Directions

The future directions for research on this compound could involve further investigation of its biological activities and potential applications in medicinal chemistry. Given the diverse biological activities of quinazolinone derivatives , this compound could be a promising candidate for drug development.

properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3O3S/c1-14-26-19-8-4-2-6-17(19)21(29)28(14)16-12-10-15(11-13-16)27-32(30,31)20-9-5-3-7-18(20)22(23,24)25/h2-13,27H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALHPVOMVNJWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide

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